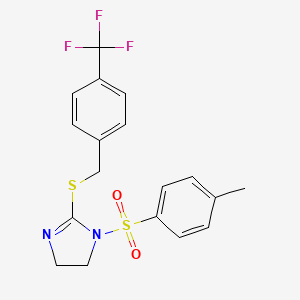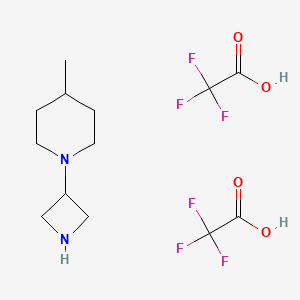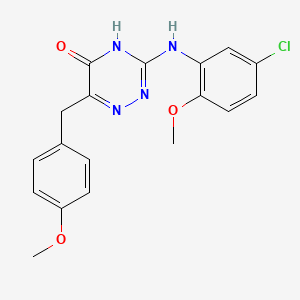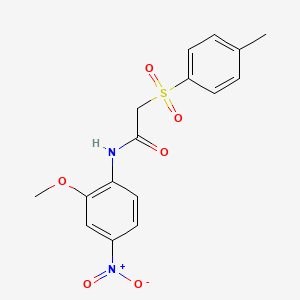![molecular formula C15H19NO B2977743 Methyl[(2-propoxynaphthalen-1-yl)methyl]amine CAS No. 851116-62-6](/img/structure/B2977743.png)
Methyl[(2-propoxynaphthalen-1-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl[(2-propoxynaphthalen-1-yl)methyl]amine” is a chemical compound with the CAS Number: 851116-62-6 . It has a molecular weight of 229.32 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is N-methyl (2-propoxy-1-naphthyl)methanamine . The InChI code for this compound is 1S/C15H19NO/c1-3-10-17-15-9-8-12-6-4-5-7-13 (12)14 (15)11-16-2/h4-9,16H,3,10-11H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl[(2-propoxynaphthalen-1-yl)methyl]amine” has a melting point of 16-17 degrees Celsius . It is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Amine Volatility in CO2 Capture
Amine volatility is crucial for determining the suitability of amines, including Methyl[(2-propoxynaphthalen-1-yl)methyl]amine, in CO2 capture processes. Volatility impacts economic costs, environmental outcomes, and the design of water wash systems in carbon capture technologies. Studies have investigated amine volatility in various conditions, highlighting the importance of choosing amines with appropriate volatility to maximize CO2 capture efficiency while minimizing losses and environmental impacts (Nguyen, Hilliard, & Rochelle, 2010).
Synthesis of N-Methyl- and N-Alkylamines
The development of efficient, cost-effective methods for the synthesis of N-methyl- and N-alkylamines, which are critical for pharmaceuticals and life-science molecules, is of significant interest. Research employing nitrogen-doped, graphene-activated cobalt oxide nanoparticles for reductive amination presents a promising approach. This method facilitates the synthesis of a variety of N-methylated and N-alkylated amines, demonstrating the potential of innovative catalysts in amine synthesis (Senthamarai et al., 2018).
Experimental and Theoretical Studies on Corrosion Inhibition
Amine derivatives, including those structurally related to Methyl[(2-propoxynaphthalen-1-yl)methyl]amine, have been synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic conditions. These studies combine experimental and theoretical approaches to understand the mechanisms behind amine derivatives' effectiveness as corrosion inhibitors, providing insights into their potential industrial applications (Boughoues et al., 2020).
Catalytic Methylation Using Carbon Dioxide
The N-methylation of amines utilizing CO2 as a carbon source, with catalysts such as gold, has been explored to create bioactive compounds and intermediates. This research highlights the environmental and economic benefits of using CO2 for chemical synthesis, opening up new avenues for sustainable industrial processes (Du et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-methyl-1-(2-propoxynaphthalen-1-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-10-17-15-9-8-12-6-4-5-7-13(12)14(15)11-16-2/h4-9,16H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPHVLCTNKHDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[(2-propoxynaphthalen-1-yl)methyl]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 7-(but-2-ynoylamino)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2977660.png)


![4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2977666.png)

![Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride](/img/structure/B2977669.png)

![2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfanyl]acetic acid](/img/structure/B2977671.png)

![5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2977674.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2977678.png)

